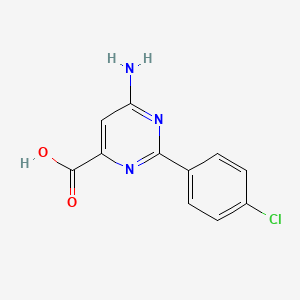

6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c12-7-3-1-6(2-4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRKJIOFNBYMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=N2)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676910 | |

| Record name | 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858956-28-2 | |

| Record name | 6-Amino-2-(4-chlorophenyl)-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858956-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The typical synthetic approach to 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid involves:

- Formation of the pyrimidine ring with appropriate substitution.

- Introduction of the 4-chlorophenyl group at the 2-position, often via cross-coupling reactions.

- Functionalization at the 4-position to install the carboxylic acid group.

- Amination at the 6-position.

This sequence can be achieved through classical condensation reactions, Suzuki-Miyaura coupling, chlorination, and nucleophilic substitution or reduction steps.

Suzuki Coupling-Based Synthesis

A notable method involves Suzuki coupling of pyrimidine derivatives with aryl boronic acids or esters to introduce the 4-chlorophenyl group at the 2-position. For example, starting from a halogenated pyrimidine intermediate (e.g., 2-chloropyrimidine derivative), reaction with 4-chlorophenylboronic acid under palladium catalysis in the presence of a base affords the 2-(4-chlorophenyl)pyrimidine scaffold.

- Reaction conditions typically include Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst.

- Solvents such as 1,4-dioxane or toluene with aqueous base (K2CO3 or Na2CO3).

- Temperature range: 80–110 °C.

- Reaction time: 2–6 hours.

Subsequent steps involve hydrolysis or oxidation to convert ester or nitrile groups into the carboxylic acid at the 4-position.

This method is supported by procedures described in the synthesis of related pyrimidine derivatives bearing phenyl substituents, where Suzuki coupling is a key step for aryl substitution.

Chlorination and Amination Steps

To install the amino group at the 6-position and carboxyl group at the 4-position, chlorination of hydroxypyrimidine intermediates followed by nucleophilic substitution with ammonia or amines is employed.

- Chlorination reagents: Thionyl chloride (SOCl2) is commonly used to convert hydroxyl or carboxyl groups into more reactive chlorides.

- Amination: Reaction of chlorinated intermediates with ammonia or ammonium salts under mild conditions yields the 6-amino group.

- These steps are often performed sequentially without intermediate purification to improve overall yield and efficiency.

Such procedures are described in the synthesis of pyrimidine carboxamides and related compounds.

Alternative Synthesis via Pyrimidine Ring Construction

Another approach involves the condensation of β-dicarbonyl compounds with amidines or guanidines bearing the 4-chlorophenyl substituent, leading directly to the pyrimidine ring with desired substitution patterns.

- This method allows direct introduction of the amino and carboxylic acid groups during ring formation.

- Reaction conditions typically involve heating in polar solvents or melt conditions at elevated temperatures (150–180 °C).

- Yields can be high (above 80%) with proper control of reaction parameters.

An example includes the synthesis of methyl 6-(4-chlorophenyl)-2,4-dimethylpyrimidine derivatives via melt reactions, which can be hydrolyzed to the corresponding carboxylic acids.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Catalyst Selection: Palladium catalysts are efficient for Suzuki coupling but add cost and require removal to prevent contamination. Alternative ligand systems or catalyst recycling can improve sustainability.

Solvent Effects: Polar aprotic solvents like 1,4-dioxane or DMF are preferred for coupling reactions, while alcohol solvents facilitate hydrolysis steps.

Reaction Time and Temperature: Optimizing temperature (80–110 °C) and reaction time (2–6 hours) balances conversion and side reactions in coupling steps.

Purification: Intermediate purification is often avoided to streamline synthesis and improve overall yield, especially in industrial applications.

Industrial Suitability: Methods avoiding heavy metals or harsh conditions, such as direct condensation or mild amination, are preferred for scale-up.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 6-nitro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid.

Reduction: Formation of 6-amino-2-(4-chlorophenyl)pyrimidine-4-ol.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Antimetabolite Properties

6-ACPCA has structural similarities to nucleobases found in DNA and RNA, which may allow it to function as an antimetabolite . Antimetabolites interfere with normal cellular metabolism, making them valuable in cancer research. The compound's ability to mimic nucleobases suggests it could disrupt nucleic acid synthesis, potentially leading to cancer cell death.

Kinase Inhibition

The presence of both an amino group and a carboxylic acid group in 6-ACPCA indicates its potential as a kinase inhibitor . Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Inhibitors of these enzymes are essential in targeted cancer therapies, making 6-ACPCA a candidate for further investigation in this area.

Anti-inflammatory Activity

Pyrimidine derivatives, including those similar to 6-ACPCA, have shown promising anti-inflammatory effects . Research indicates that certain pyrimidine compounds can inhibit COX-2 activity, which is crucial for the inflammatory response. For instance, some derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Herbicidal Potential

The structural characteristics of 6-ACPCA suggest its potential as a herbicide . Compounds derived from pyrimidines have been explored for their ability to control various weeds while exhibiting selectivity towards beneficial plant species. The amino group at the 6-position of the pyrimidine ring may enhance herbicidal activity against specific target plants .

Synthesis Techniques

The synthesis of 6-ACPCA typically involves constructing the pyrimidine ring followed by functional group modifications. Common methods include cyclization reactions starting from appropriate precursors that introduce the chlorophenyl and amino groups into the pyrimidine structure.

Structure-Activity Relationships

Understanding the SAR of 6-ACPCA is crucial for optimizing its biological activities. Studies on related compounds have shown that modifications in substituents can significantly impact their potency as kinase inhibitors or anti-inflammatory agents . For instance, variations in the aromatic ring or changes in the position of substituents can enhance or diminish biological efficacy.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism would vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

- Molecular Formula : C₁₁H₈ClN₃O₂

- Molecular Weight : 249.65 g/mol

- CAS Registry Number : 858956-28-2

- ChemSpider ID : 24609120

- Key Substituents: A pyrimidine ring with an amino group at position 6, a 4-chlorophenyl group at position 2, and a carboxylic acid at position 4 .

The electron-withdrawing 4-chlorophenyl group enhances stability, while the carboxylic acid moiety enables solubility and derivatization .

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Core

The following table compares this compound with analogs differing in substituents or functional groups:

Functional Group Impact on Physicochemical Properties

- Amino Group (C6): The -NH₂ group in the target compound enhances solubility in polar solvents and enables hydrogen bonding, critical for binding to biological targets. Methyl or trifluoromethyl substitutions (e.g., in 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid) reduce polarity and may limit bioavailability .

- Chlorophenyl vs. Cyclopropyl (C2) : The 4-chlorophenyl group provides steric bulk and electron-withdrawing effects, whereas cyclopropyl substituents (e.g., in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid ) introduce strain and alter conformational flexibility .

- Carboxylic Acid vs. Ester (C4): The free -COOH group in the target compound allows for salt formation and pH-dependent solubility. Esterified derivatives (e.g., ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate) are more lipophilic, favoring membrane permeability but requiring metabolic activation .

Biological Activity

6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an amino group, a carboxylic acid, and a chlorophenyl group, which contributes to its diverse biological activities. The synthesis typically involves multi-step organic reactions that require optimization for yield and purity. The general synthetic pathway includes:

- Formation of the Pyrimidine Core : Starting from readily available pyrimidine precursors.

- Substitution Reactions : Introducing the amino and chlorophenyl groups through nucleophilic substitution methods.

- Carboxylation : Incorporating the carboxylic acid functionality via carboxylation reactions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory responses. The IC50 values for COX-2 inhibition were reported at approximately , comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine compounds have shown significant activity against human leukemia and breast cancer cell lines, with some exhibiting sub-micromolar potency .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CEM-13 (Leukemia) | <0.1 | |

| MCF-7 (Breast Cancer) | 0.05 | |

| U-937 (Monocytic Leukemia) | <0.1 |

The mechanism by which this compound exerts its effects includes:

- Inhibition of Enzymatic Pathways : It inhibits key enzymes involved in inflammatory pathways such as COX-2 and inducible nitric oxide synthase (iNOS).

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through activation of intrinsic pathways, evidenced by flow cytometry assays showing increased apoptotic markers .

- Structure-Activity Relationship Studies : Variations in substituents on the pyrimidine ring significantly affect biological activity, with electron-donating groups enhancing potency .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vivo Models : Animal models treated with this compound showed reduced inflammation in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent .

- Cancer Treatment Trials : Clinical trials assessing the compound's effectiveness against specific cancers are ongoing, with preliminary data suggesting favorable outcomes in terms of tumor reduction and patient survival rates .

Q & A

Q. What are the common synthetic routes for 6-amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid, and what key reaction steps are involved?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting 4-chlorobenzaldehyde with aminopyrimidine derivatives under acidic or basic conditions to form the pyrimidine core .

- Cyclization : Using catalysts like palladium or copper to facilitate heterocyclic ring formation, often in solvents such as DMF or toluene .

- Functional group modifications : Oxidation/reduction steps (e.g., KMnO₄ for carboxylic acid formation) and amino group introduction via nucleophilic substitution . Yield optimization requires precise temperature control and stoichiometric ratios of reagents.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Researchers employ:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .

- Mass spectrometry (MS) for molecular weight validation .

- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray crystallography for unambiguous confirmation of 3D structure and hydrogen bonding patterns .

Q. What in vitro assays are used to screen its biological activity?

Common methodologies include:

- Enzyme inhibition assays : Testing against targets like kinases or proteases using fluorogenic substrates or ELISA .

- Antimicrobial testing : Disk diffusion or microdilution assays against standard bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Cytotoxicity studies : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Strategies include:

- Analog synthesis : Modifying substituents (e.g., replacing 4-chlorophenyl with electron-withdrawing/-donating groups) to assess activity trends .

- Pharmacophore mapping : Identifying critical interactions (e.g., hydrogen bonding via the carboxylic acid group) using computational tools like Schrödinger .

- Bioisosteric replacement : Swapping the pyrimidine ring with triazine or quinazoline scaffolds to enhance metabolic stability .

Q. What advanced techniques are used to study its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) and kinetics (kon/koff) in real time .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution, critical for rational drug design .

Q. How should contradictory data (e.g., variable IC₅₀ values across assays) be resolved?

Contradictions may arise from:

- Purity issues : Validate compound purity via HPLC (>95%) and control for solvent/DMSO interference .

- Assay conditions : Standardize pH, temperature, and co-factor concentrations; use orthogonal assays (e.g., SPR vs. enzymatic) .

- Cellular context : Account for membrane permeability differences using efflux pump inhibitors (e.g., verapamil) .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Glide to predict binding poses against targets (e.g., TrmD enzyme in ) .

- ADMET prediction : Tools like SwissADME or pkCSM to estimate solubility, metabolic stability, and toxicity .

- MD simulations : GROMACS for analyzing stability of ligand-target complexes over nanosecond timescales .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : -20°C under inert gas (argon) to prevent oxidation/hydrolysis .

- Handling : Use anhydrous solvents (e.g., dry DMSO) and gloveboxes to avoid moisture .

- Safety : Wear PPE (gloves, goggles) due to potential irritant properties; refer to SDS for spill management .

Q. How can purification challenges (e.g., low yield due to byproducts) be mitigated?

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Rodent models : Assess bioavailability and efficacy in disease models (e.g., xenograft tumors for anticancer activity) .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

- Toxicity screening : Monitor liver/kidney function markers (ALT, creatinine) in acute/chronic dosing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.